Chiral Purity Specification: Quantified Enantiomeric Excess for Reproducible Beta-3 Agonist Research
The commercially supplied (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol achieves a defined chiral purity specification: enantiomeric impurity of the (S)-enantiomer is ≤ 0.5% (enantiomeric purity ≥ 99.5%) [1]. This specification is critical because the (S)-enantiomer—(2S)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol (CAS 1213616-79-5)—is a distinct chemical entity with potentially different beta-3 adrenergic receptor pharmacology .
| Evidence Dimension | Enantiomeric impurity (chiral purity) |
|---|---|
| Target Compound Data | ≤ 0.5% L-enantiomer (≥ 99.5% enantiomeric purity) |
| Comparator Or Baseline | Racemic mixture (50% R, 50% S) or lower-purity chiral grades |
| Quantified Difference | ≥ 99.5% enantiomeric purity vs. 50% enantiomeric purity (racemic) or typical 95-98% specifications |
| Conditions | 1H-NMR purity ≥ 98%; enantiomeric purity determined by chiral HPLC |
Why This Matters
A 0.5% enantiomeric impurity specification ensures that observed beta-3 agonist activity derives from the intended (R)-enantiomer, eliminating confounding effects from the (S)-enantiomer that could compromise SAR studies and patent validation.
- [1] Abbexa Ltd. (2025). (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol, Certificate of Analysis specification: Purity ≥ 98% (1H-NMR), Enantiomeric purity: ≤ 0.5% L-Enantiomer. Abbexa, Cambridge, UK. View Source
